3-(4-Tert-butylphenyl)pyrrolidin-2-one
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Overview
Description
3-(4-Tert-butylphenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are five-membered lactams. This compound features a pyrrolidin-2-one ring substituted with a 4-tert-butylphenyl group. Pyrrolidin-2-ones are known for their diverse biological activities and are commonly used as versatile synthons in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butylphenyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is favored due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Tert-butylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
3-(4-Tert-butylphenyl)pyrrolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Tert-butylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to and inhibit certain enzymes or receptors. The pyrrolidin-2-one ring structure allows for efficient exploration of the pharmacophore space, contributing to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- Pyrrolizines
- Pyrrolidine-2,5-diones
- Prolinol
- Pyrrolone derivatives
Uniqueness
3-(4-Tert-butylphenyl)pyrrolidin-2-one is unique due to the presence of the 4-tert-butylphenyl group, which enhances its steric and electronic properties. This modification allows for improved binding affinity and selectivity towards specific biological targets compared to other similar compounds .
Properties
Molecular Formula |
C14H19NO |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H19NO/c1-14(2,3)11-6-4-10(5-7-11)12-8-9-15-13(12)16/h4-7,12H,8-9H2,1-3H3,(H,15,16) |
InChI Key |
KNQHGACFUDBSDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CCNC2=O |
Origin of Product |
United States |
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